molecular formula C11H13N3 B7469283 6-(Cyclopentylamino)nicotinonitrile

6-(Cyclopentylamino)nicotinonitrile

Cat. No.: B7469283
M. Wt: 187.24 g/mol
InChI Key: CTOCJOPVFXSGBR-UHFFFAOYSA-N
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Description

6-(Cyclopentylamino)nicotinonitrile is a nicotinonitrile derivative featuring a cyclopentylamino substituent at the 6-position of the pyridine ring. The compound’s structure combines a nitrile group at the 3-position of the pyridine core with a cyclopentylamino group, which enhances lipophilicity and may improve binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name

6-(cyclopentylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-9-5-6-11(13-8-9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOCJOPVFXSGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylamino)nicotinonitrile can be achieved through several methods. One common approach involves the reaction of nicotinonitrile with cyclopentylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

6-(Cyclopentylamino)nicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Cyclopentylamino)nicotinonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to various biological effects. For example, it could inhibit certain kinases or interact with ion channels, affecting cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituent (Position) LogP* (Predicted) Key Properties
6-(Cyclopentylamino)nicotinonitrile Not provided Cyclopentylamino (6) ~2.8 High lipophilicity, potential CNS penetration
6-(Methylamino)nicotinonitrile 16344-18-6 Methylamino (6) ~1.2 Lower steric hindrance, improved solubility
2-(Phenylamino)nicotinonitrile 60138-76-3 Phenylamino (2) ~2.5 Aromatic interactions, moderate logP
6-((Cyclopropylmethyl)amino)nicotinonitrile 1016819-90-1 Cyclopropylmethylamino (6) ~2.3 Intermediate lipophilicity, rigid structure
6-Chloronicotinonitrile 33252-28-7 Chloro (6) ~1.5 Electrophilic reactivity, halogen-bonding

*LogP values estimated using fragment-based methods.

Key Observations :

  • Steric Effects : The bulky cyclopentyl group may hinder binding to flat active sites but improve selectivity for targets requiring hydrophobic pockets .
  • Reactivity: Chlorinated analogs (e.g., 6-Chloronicotinonitrile) lack the amino group, making them more reactive in nucleophilic substitution reactions but less suited for hydrogen-bonding interactions .

Biological Activity

6-(Cyclopentylamino)nicotinonitrile is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C12H14N4
  • Molecular Weight : 218.27 g/mol
  • CAS Number : 1016845-36-5

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. The compound's structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, particularly those involved in inflammation and cancer progression.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against Gram-positive bacteria. Studies have shown that modifications in the chemical structure can significantly enhance its potency against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . The mechanism involves modulation of inflammatory pathways by interacting with enzymes and receptors involved in the inflammatory response .

Case Study 1: Antimicrobial Activity

A study conducted on various nicotinonitrile derivatives demonstrated that structural modifications could enhance antimicrobial efficacy. The findings indicated that this compound showed significant antibacterial effects against selected bacterial strains, supporting its potential use as an antimicrobial agent .

Case Study 2: Cancer Research

Another investigation focused on the cytotoxic effects of related compounds on pancreatic cancer cell lines. Results indicated that certain structural components of nicotinonitriles could enhance cytotoxicity, suggesting a promising avenue for cancer therapy involving this compound .

Comparative Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityEnhanced effects on pancreatic cancer cells

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